REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6](Cl)[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1.[NH4+:12].[OH-]>>[Cl:1][C:2]1[CH:7]=[C:6]([NH2:12])[N:5]2[N:9]=[CH:10][CH:11]=[C:4]2[N:3]=1 |f:1.2|
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Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=2N(C(=C1)Cl)N=CC2
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[OH-]
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Control Type
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UNSPECIFIED
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Setpoint
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85 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The vessel was then sealed
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Type
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CUSTOM
|
Details
|
The vessel was removed from the heat source
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Type
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TEMPERATURE
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Details
|
to cool to room temperature overnight
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Duration
|
8 (± 8) h
|
Type
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TEMPERATURE
|
Details
|
On cooling
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Type
|
CUSTOM
|
Details
|
the contents of the vessel were collected
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Type
|
CUSTOM
|
Details
|
dried by vacuum filtration
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Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1)N)N=CC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.8 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |